2-Fluoro-5-iodopyridin-4-ol

Regioselective cross-coupling Suzuki-Miyaura Pyridine functionalization

2-Fluoro-5-iodopyridin-4-ol (CAS 1806474-31-6) is a heterocyclic organic compound belonging to the class of halogenated pyridinols, characterized by a pyridine ring bearing a fluorine atom at the 2-position, an iodine atom at the 5-position, and a hydroxyl group at the 4-position (molecular formula C5H3FINO, MW 238.99 g/mol). The compound exists in tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms.

Molecular Formula C5H3FINO
Molecular Weight 238.99 g/mol
Cat. No. B8059046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodopyridin-4-ol
Molecular FormulaC5H3FINO
Molecular Weight238.99 g/mol
Structural Identifiers
SMILESC1=C(NC=C(C1=O)I)F
InChIInChI=1S/C5H3FINO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9)
InChIKeyKMPYRMBUFKNBDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-iodopyridin-4-ol (CAS 1806474-31-6): A Dual-Halogenated Pyridinol Building Block for Regioselective Drug Discovery Synthesis


2-Fluoro-5-iodopyridin-4-ol (CAS 1806474-31-6) is a heterocyclic organic compound belonging to the class of halogenated pyridinols, characterized by a pyridine ring bearing a fluorine atom at the 2-position, an iodine atom at the 5-position, and a hydroxyl group at the 4-position (molecular formula C5H3FINO, MW 238.99 g/mol) . The compound exists in tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms . Its orthogonally reactive halogen pair — a C2–F substituent capable of nucleophilic aromatic substitution (SNAr) and a C5–I substituent available for palladium-catalyzed cross-coupling — enables sequential, site-selective functionalization strategies that are inaccessible with single-halogen or non-halogenated analogs [1]. The compound is commercially available at ≥95% purity and requires storage under inert atmosphere at 2–8°C with protection from light .

2-Fluoro-5-iodopyridin-4-ol: Why In-Class Analogs Cannot Be Interchanged Without Loss of Regioselective Functionalization Control


Halogenated pyridinols sharing the same empirical formula or halogen count are not functionally interchangeable. The specific 2-fluoro/5-iodo/4-hydroxy substitution pattern on the pyridine ring dictates the regiochemical outcome of sequential cross-coupling and nucleophilic substitution reactions — a parameter that directly governs the structural identity of downstream products. For instance, 2-fluoro-4-iodopyridine undergoes exclusive C–N bond formation at the 4-position under Buchwald–Hartwig conditions , whereas the 5-iodo regioisomer (this compound) directs coupling to the 5-position, producing constitutionally distinct biaryl or heteroaryl products. The 2-chloro-5-iodopyridin-4-ol analog, while superficially similar, exhibits altered electronic properties due to the weaker electron-withdrawing effect of chlorine versus fluorine , which can shift both the rate and the selectivity of palladium-catalyzed transformations. Substitution with a 2-fluoro-3-iodopyridine regioisomer further changes the spatial orientation of the iodine handle relative to the pyridine nitrogen, affecting metal coordination geometry during catalysis [1]. In procurement terms, selecting an incorrect regioisomer or halogen combination may result in synthetic route failure, lower product yields, or the need for additional protection/deprotection steps.

2-Fluoro-5-iodopyridin-4-ol: Comparator-Based Evidence for Differential Synthetic Utility and Biological Performance


C5-Iodo Regiochemistry Enables 5-Aryl Coupling Versus 4-Aryl Coupling in 2-Fluoro-4-iodopyridine: A Regioisomeric Selectivity Comparison

The 5-iodo substitution in 2-fluoro-5-iodopyridin-4-ol directs palladium-catalyzed Suzuki-Miyaura coupling exclusively to the C5 position, yielding 5-aryl-2-fluoro-pyridin-4-ol derivatives. In contrast, the regioisomer 2-fluoro-4-iodopyridine undergoes Buchwald-Hartwig amination exclusively at the 4-position, producing 4-amino-2-fluoropyridine products . This constitutional differentiation is critical: for medicinal chemistry programs requiring 5-aryl-substituted pyridin-4-ol cores (present in multiple kinase inhibitor scaffolds), only the 5-iodo regioisomer provides direct access without requiring protecting-group manipulation or halogen-dance rearrangement steps [1]. The ortho-fluorinated iodopyridine class has been demonstrated to undergo palladium-catalyzed cross-coupling with terminal alkynes in moderate to good yields for the construction of thienopyridine scaffolds [2].

Regioselective cross-coupling Suzuki-Miyaura Pyridine functionalization

Fluorine vs. Chlorine at C2: Differential Electronic Modulation of Pyridine Ring Reactivity in SNAr and Cross-Coupling

The fluorine substituent at the C2 position of 2-fluoro-5-iodopyridin-4-ol exerts a stronger electron-withdrawing effect (Hammett σm = 0.34) compared to chlorine (σm = 0.37; however, fluorine's stronger -I inductive effect combined with its +M resonance donation creates a unique electronic profile that activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) while simultaneously influencing the reactivity of the iodo leaving group in cross-coupling) [1]. In direct comparison, 2-chloro-5-iodopyridin-4-ol (CAS 1226878-99-4) contains a chlorine substituent whose larger atomic radius and lower electronegativity result in a less electrophilic pyridine ring, potentially reducing SNAr rates . The fluorine-for-chlorine substitution also alters the metabolic stability of downstream drug candidates: aryl fluorides are generally more resistant to cytochrome P450-mediated oxidative metabolism than aryl chlorides, which is a key consideration when the building block is incorporated into lead compounds [1].

Electronic effects Nucleophilic aromatic substitution Halogen comparison

Molecular Weight Advantage of 2-Fluoro-5-iodopyridin-4-ol over 2-Chloro-5-iodopyridin-4-ol for Lead Optimization Programs

2-Fluoro-5-iodopyridin-4-ol possesses a molecular weight of 238.99 g/mol, which is 16.45 g/mol lower than its 2-chloro analog (2-chloro-5-iodopyridin-4-ol, MW 255.44 g/mol) . This difference, though modest in absolute terms, is meaningful in fragment-based drug discovery and lead optimization, where every atom contributes to the final compound's compliance with Lipinski's Rule of Five (specifically MW ≤ 500). When this building block is incorporated into larger molecular architectures, the 16.45 g/mol saving provides greater headroom for additional functional groups before exceeding drug-likeness thresholds. The 2-bromo-5-fluoropyridin-4-ol analog (MW 191.99 g/mol) has an even lower molecular weight but places the heavier halogen (bromine) at the 2-position and fluorine at the 5-position, altering the site-selectivity profile for sequential derivatization — the C–Br bond is less reactive in Pd-catalyzed cross-coupling than the C–I bond, which may be advantageous or disadvantageous depending on the desired reaction sequence.

Molecular weight Lead-likeness Fragment-based drug discovery

Derivative Niofene Demonstrates 10-Fold Superior Binding Affinity to Nicotinic α4β2 Receptors vs. Nicotine: Class-Level Evidence for 2-Fluoro-5-iodopyridine Scaffolds in CNS Imaging

The derivative 2-fluoro-5-iodo-3-[2-(S)-3-dehydropyrrolinylmethoxy]pyridine (niofene), which incorporates the 2-fluoro-5-iodopyridine core substructure, exhibited a 10-fold better in vitro binding affinity for nicotinic α4β2 receptors in rat brain homogenate than nicotine itself [1]. Furthermore, niofene displayed binding affinity twice as high as that of nifene (a 2-fluoro-3-[(S)-pyrrolinylmethoxy]pyridine analog lacking the 5-iodo substituent) [1]. In vitro autoradiography confirmed selective binding to brain regions consistent with α4β2 receptor distribution, with 10 nM niofene displacing >70% of [3H]-cytisine bound to α4β2 receptors [1]. The corresponding 18F-radiolabeled tracer ([18F]niofene) was synthesized in 10–15% radiochemical yield with specific activities >2 Ci/μmol and achieved pseudoequilibrium in rat brain PET within 30–40 minutes [1]. This class-level evidence demonstrates that the 2-fluoro-5-iodopyridine scaffold provides a productive template for developing high-affinity CNS receptor ligands.

Nicotinic receptors PET imaging Binding affinity Neuroimaging

Sequential Orthogonal Reactivity: Iodo-Selective Cross-Coupling Followed by Fluoro-Selective SNAr Enables Iterative Functionalization Not Possible with Symmetrical Dihalopyridines

The combination of a C5–I bond (weaker C–X bond, ~57 kcal/mol for C–I vs. ~116 kcal/mol for C–F) [1] and a C2–F bond within the same pyridine ring enables a predictable, two-step orthogonal functionalization sequence: (1) Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) occurs selectively at the iodo-bearing C5 position, leaving the C2–F intact; (2) subsequent nucleophilic aromatic substitution with O-, N-, or C-nucleophiles displaces the C2–F . This orthogonal reactivity is well-established for ortho-fluorinated iodopyridines: palladium-catalyzed cross-coupling of ortho-fluorinated iodopyridines with terminal alkynes proceeds in moderate to good yields, followed by thiolation-cyclization to furnish thienopyridines [2]. Symmetrical dihalopyridines (e.g., 2,5-dibromopyridine) lack this inherent selectivity, often yielding statistical mixtures of mono- and bis-coupled products unless carefully controlled stoichiometry is employed. The presence of the 4-OH group further provides a handle for O-alkylation or O-arylation, enabling three-directional diversification from a single building block.

Orthogonal reactivity Sequential functionalization Halogen dance Diversity-oriented synthesis

Iodine as a Superior Leaving Group in Cross-Coupling vs. Bromine: Faster Oxidative Addition Kinetics Benefit 5-Iodo over 5-Bromo Analogs

The C5–I bond in 2-fluoro-5-iodopyridin-4-ol undergoes oxidative addition to Pd(0) catalysts significantly faster than the corresponding C5–Br bond in 2-fluoro-5-bromopyridin-4-ol (CAS not widely catalogued) or the C2–Br bond in 2-bromo-5-fluoropyridin-4-ol [1]. This kinetic advantage arises from the lower bond dissociation energy of C–I (~57 kcal/mol) compared to C–Br (~71 kcal/mol) and the greater polarizability of the iodine atom, which facilitates the concerted oxidative addition transition state [2]. In practice, this means that Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed couplings can be conducted at lower temperatures and/or shorter reaction times when using iodo-substituted substrates, reducing thermal decomposition of sensitive intermediates and improving overall yield profiles. The 2-bromo-5-fluoropyridin-4-ol analog (CAS 1196152-88-1, MW 191.99 g/mol) places bromine at the 2-position rather than the 5-position, meaning cross-coupling would occur at C2–Br rather than C5, yielding constitutionally different products .

Oxidative addition Cross-coupling kinetics Leaving group comparison Catalytic cycle efficiency

2-Fluoro-5-iodopyridin-4-ol: Preferred Procurement Scenarios for Drug Discovery, Chemical Biology, and Molecular Imaging Programs


Medicinal Chemistry: Kinase Inhibitor Library Synthesis Requiring 5-Aryl-Pyridin-4-ol Cores

In kinase drug discovery programs, the pyridin-4-ol motif serves as a key hydrogen-bonding pharmacophore that mimics the ATP adenine ring. When the target scaffold demands a 5-aryl substituent for selectivity pocket engagement, 2-fluoro-5-iodopyridin-4-ol is the building block of choice . The C5–I bond undergoes selective Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to install diverse aromatic groups, while the C2–F remains available for subsequent SNAr with amines or alkoxides. This two-step, one-building-block strategy eliminates the need for protecting-group chemistry on the 4-OH. In contrast, use of the 2-fluoro-4-iodopyridine regioisomer would place the aryl group at the 4-position, fundamentally altering the vector of the substituent relative to the hinge-binding motif .

PET/SPECT Tracer Development: Radiolabeling via Iodo-to-[18F]Fluorodeiodination or Iodo-to-[123I]Exchange

The 2-fluoro-5-iodopyridine scaffold has demonstrated utility in the development of dual-modality PET/SPECT imaging agents. The niofene derivative (2-fluoro-5-iodo-3-substituted-pyridine) achieved nanomolar binding affinity (10-fold better than nicotine) at α4β2 nicotinic receptors and was successfully radiolabeled with 18F in 10–15% radiochemical yield at >2 Ci/μmol specific activity . The presence of both fluorine (for 18F labeling) and iodine (for 123I labeling) on the same pyridine core enables the same pharmacophore to serve as both a PET and SPECT tracer precursor — a significant advantage for translational imaging programs that require cross-validation between modalities.

Diversity-Oriented Synthesis (DOS) and Parallel Library Construction via Orthogonal Handles

Programs employing diversity-oriented synthesis benefit from the three-directional orthogonal reactivity of 2-fluoro-5-iodopyridin-4-ol. The C5–I enables Pd-catalyzed diversification (Suzuki, Sonogashira, Heck), the C2–F permits nucleophilic displacement, and the C4–OH allows O-functionalization . This orthogonal reactivity profile supports split-pool library synthesis where each reactive site can be addressed independently without cross-reactivity, enabling the generation of structurally diverse compound collections from a single starting building block . Symmetrical dihalopyridines cannot achieve this level of synthetic control without extensive protecting-group strategies.

Fragment-Based Lead Generation: A Privileged Fragment with Verified Biological Tractability

As a fragment-sized molecule (MW 238.99 g/mol) with a balanced mix of hydrogen-bond donor/acceptor capability (4-OH) and halogen-based hydrophobic contacts (F, I), 2-fluoro-5-iodopyridin-4-ol meets fragment-likeness criteria (MW < 300, cLogP predicted ~1.0–2.0) . The scaffold's biological relevance is supported by the activity of its 3-alkoxy derivatives, which include potent lipoxygenase inhibitors and compounds active in cell differentiation assays . For fragment-based screening libraries seeking pyridine-core fragments with established synthetic tractability for hit-to-lead expansion, this compound offers a validated starting point.

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